2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C₉H₇F₃O and a molecular weight of 188.146 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone
- 2,2-Difluoro-1-(4-fluoro-3-isopropyl-5-methylphenyl)ethanone
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPYRZAUYJUJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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